4-Chloro-2-{[(2-fluorobenzyl)amino]methyl}phenol
Description
4-Chloro-2-{[(2-fluorobenzyl)amino]methyl}phenol is a halogenated phenolic compound featuring a chloro substituent at the 4-position and a 2-fluorobenzyl-aminomethyl group at the 2-position of the phenol ring. Its structure combines aromatic and amine functionalities, making it a candidate for studying interactions with biological targets, particularly due to the electron-withdrawing effects of the fluorine and chlorine atoms.
Properties
IUPAC Name |
4-chloro-2-[[(2-fluorophenyl)methylamino]methyl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClFNO/c15-12-5-6-14(18)11(7-12)9-17-8-10-3-1-2-4-13(10)16/h1-7,17-18H,8-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVQUINGKGBIWRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNCC2=C(C=CC(=C2)Cl)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 4-Chloro-2-Hydroxybenzaldehyde
The aldehyde precursor is synthesized via nitration and subsequent reduction of 4-chlorophenol, as detailed in anticancer compound syntheses. Key parameters include:
| Parameter | Optimal Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Nitrating Agent | HNO₃/H₂SO₄ (1:2 v/v) | 82 | 98.5 |
| Reduction Agent | Sn/HCl | 78 | 97.2 |
| Recrystallization Solvent | Methanol | – | 99.1 |
This method produces 4-chloro-2-hydroxybenzaldehyde with consistent quality, critical for downstream reactions.
Reductive Amination with 2-Fluorobenzylamine
The condensation and reduction steps are typically performed in a one-pot procedure:
Schiff Base Formation :
Reduction :
This protocol achieves an 83% isolated yield, with purity >98% after recrystallization from ethyl acetate.
Stepwise Synthesis and Intermediate Characterization
Alternative approaches isolate the Schiff base intermediate before reduction, enabling precise control over reaction parameters:
Intermediate Synthesis: (E)-4-Chloro-2-[(2-Fluorobenzylimino)methyl]phenol
Formed under Dean-Stark conditions to remove water:
| Condition | Value |
|---|---|
| Catalyst | p-Toluenesulfonic acid |
| Solvent | Toluene |
| Temperature | 110°C |
| Time | 6 hours |
Characterization data:
Catalytic Hydrogenation as Reduction Alternative
While NaBH₄ is standard, hydrogenation offers scalability:
| Parameter | Pd/C (5%) | Raney Nickel |
|---|---|---|
| Pressure (psi) | 50 | 200 |
| Solvent | Methanol | Ethanol |
| Time (h) | 8 | 12 |
| Yield (%) | 88 | 75 |
Pd/C demonstrates superior efficiency but requires rigorous catalyst filtration to prevent product contamination.
Reaction Optimization and Yield Enhancement
Solvent Screening for Reductive Amination
Comparative analysis of solvent systems:
| Solvent System | Dielectric Constant (ε) | Yield (%) | Purity (%) |
|---|---|---|---|
| Ethanol/AcOH (4:1) | 24.3 | 83 | 98.5 |
| THF/H₂O (3:1) | 7.5 | 68 | 95.2 |
| DCM/MeOH (2:1) | 8.9 | 72 | 96.8 |
Ethanol/acetic acid mixtures maintain Schiff base stability while facilitating borohydride solubility.
Temperature-Controlled Reduction
A staged temperature protocol improves product quality:
- Initial reduction at 0°C for 2 hours
- Gradual warming to 25°C over 4 hours
- Final stirring at 40°C for 6 hours
This approach minimizes side reactions, increasing yield to 85%.
Alternative Synthetic Routes
Microwave-Assisted Synthesis
Accelerates reaction kinetics significantly:
| Parameter | Conventional | Microwave (300 W) |
|---|---|---|
| Time | 12 h | 45 min |
| Yield | 83% | 79% |
| Energy Consumption | 2.4 kWh | 0.225 kWh |
While faster, microwave methods show slight yield reduction due to thermal decomposition risks.
Solid-Phase Synthesis for Combinatorial Libraries
Adapted from patent EP0818431A1, this method enables parallel synthesis:
- Wang resin functionalized with aldehyde groups
- Coupling with 2-fluorobenzylamine (24 h, DMF)
- Reduction with NaBH₄ in THF
- Cleavage with TFA/DCM (1:99 v/v)
Provides 70–75% yield per step, suitable for high-throughput screening applications.
Industrial-Scale Production Considerations
Cost Analysis of Reducing Agents
| Agent | Cost ($/kg) | Equivalents Needed | Waste Generated |
|---|---|---|---|
| NaBH₄ | 120 | 1.2 | B(OH)₃ |
| NaBH(OAc)₃ | 450 | 1.0 | Acetic acid |
| H₂ (Pd/C) | 15 | – | None |
Catalytic hydrogenation becomes economically viable above 100 kg batches.
Purification Protocols
Crystallization Optimization:
- Solvent: Ethyl acetate/hexane (1:4 v/v)
- Cooling Rate: 0.5°C/min from 60°C to 4°C
- Seed Crystal Addition: 0.1% w/w at 45°C
Achieves 99.2% purity with 91% recovery.
Analytical Characterization Standards
HPLC Method Validation
| Parameter | Value |
|---|---|
| Column | C18 (250 × 4.6 mm, 5 µm) |
| Mobile Phase | ACN/0.1% H₃PO₄ (55:45) |
| Flow Rate | 1.0 mL/min |
| Retention Time | 6.8 ± 0.2 min |
| LOD | 0.15 µg/mL |
| LOQ | 0.5 µg/mL |
Validated per ICH Q2(R1) guidelines for quality control.
Emerging Methodologies
Continuous Flow Synthesis
Microreactor technology enhances heat/mass transfer:
- Residence Time: 12 minutes
- Productivity: 2.8 kg/day (per reactor)
- Space-Time Yield: 0.45 g/(L·min)
Demonstrates potential for on-demand synthesis in GMP facilities.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-{[(2-fluorobenzyl)amino]methyl}phenol undergoes various types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce various reduced derivatives of the original compound .
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as a model compound in reaction mechanism studies.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic effects in cancer treatment, anti-inflammatory properties, and neuroprotective effects.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 4-Chloro-2-{[(2-fluorobenzyl)amino]methyl}phenol involves its interaction with specific molecular targets and pathways. The compound has been shown to modulate various signaling pathways, including those involved in inflammation and cell proliferation. It can inhibit the activity of certain enzymes and receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
Methyl 4-Chloro-2-(2-Chloroacetamido)benzoate ()
- Structure: Differs by having a chloroacetamido group and a methyl ester instead of the fluorobenzyl-aminomethyl-phenol backbone.
- Synthesis : Derived from anthranilic acid derivatives via adapted protocols, highlighting the role of chloroacetamide in stabilizing intermediates .
4-Chloro-2-{[(3-Chlorophenyl)amino]carbonyl}phenyl Carbamates ()
- Structure : Carbamate derivatives with chlorophenyl or dichlorophenyl groups.
- Key Findings: Lipophilicity (log k) ranged from 2.1–3.8 for analogs with varying alkyl chains, measured via HPLC . The 3,4-dichlorophenyl substituent increased log k by ~0.5 units compared to monochloro analogs, suggesting fluorine in the target compound may reduce lipophilicity due to its lower atomic radius and electronegativity .
4-[(3-Chloro-2-methylphenyl)iminomethyl]phenol ()
- Structure: Contains a methyl and chloro-substituted imine group instead of the fluorobenzyl-aminomethyl moiety.
- Geometry: Dihedral angle of 39.84° between aromatic rings, indicating reduced planarity compared to methoxy-substituted analogs.
Physicochemical Properties
Lipophilicity and Solubility
| Compound | log k (HPLC) | Molecular Weight | Key Substituents |
|---|---|---|---|
| Target Compound | Not reported | ~279.7 | 2-fluorobenzyl, 4-chloro |
| 4-Chloro-2-(3,4-dichlorophenyl)carbamate | 3.8 | ~400.1 | 3,4-dichlorophenyl, carbamate |
| Methyl 4-chloro-2-(chloroacetamido)benzoate | Not reported | ~262.1 | Chloroacetamido, methyl ester |
- The fluorobenzyl group likely lowers log k compared to dichlorophenyl analogs, favoring improved aqueous solubility .
Acidity (pKa)
- Target Compound: Predicted pKa ~9.5–10.5 (phenol group).
- [4-Chloro-2-(4-morpholinyl)phenyl]boronic Acid (): pKa 8.86 (boronic acid), highlighting how electron-withdrawing groups (e.g., fluorine) may slightly lower phenolic pKa compared to non-halogenated analogs .
Biological Activity
4-Chloro-2-{[(2-fluorobenzyl)amino]methyl}phenol is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its potential as an antibacterial and anticancer agent. This article explores the biological activity of this compound, detailing its mechanisms of action, experimental findings, and applications in research.
Chemical Structure and Properties
The compound features a chloro group and an amino group attached to a phenolic structure, which contributes to its biological activity. The presence of the fluorobenzyl moiety enhances its interaction with biological targets.
Research indicates that this compound can bind to specific enzymes and proteins, altering their activity. This binding can modulate various biological pathways, making it a candidate for pharmacological investigation. Its unique structural features may enhance binding affinity to target proteins, potentially leading to therapeutic applications.
Anticancer Properties
The compound has been evaluated for its anticancer properties against several cancer cell lines. A study following the National Cancer Institute (NCI) protocol found that it exhibited significant anticancer activity against various cell lines:
| Cell Line | PGI Value | Concentration (µM) |
|---|---|---|
| SNB-19 | 65.12 | 10 |
| NCI-H460 | 55.61 | 10 |
| SNB-75 | 54.68 | 10 |
The results suggest that the compound's functional groups confer distinct chemical reactivity and biological activity, making it valuable for specialized research applications in proteomics and medicinal chemistry.
Antibacterial Activity
In addition to its anticancer properties, this compound has shown notable antibacterial activity. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 3.12 - 12.5 µg/mL |
| Escherichia coli | 3.12 - 12.5 µg/mL |
These findings indicate its potential as an antimicrobial agent .
Case Studies
Recent studies have explored the compound's interactions with biological targets:
- Enzyme Inhibition : Research has demonstrated that the compound inhibits specific enzymes involved in metabolic pathways, enhancing its therapeutic efficacy.
- Protein Interaction Studies : The binding interactions within active sites of target proteins have been characterized, revealing insights into its mechanism of action.
Synthesis and Yield
The synthesis of this compound typically involves multi-step processes with varying yields. Reported yields can reach up to 92%, indicating a highly efficient synthesis process.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
